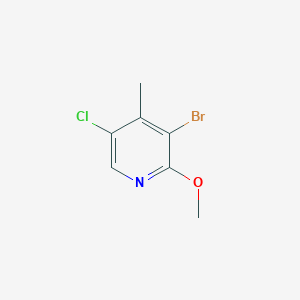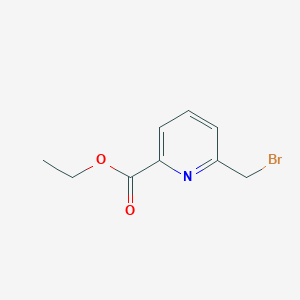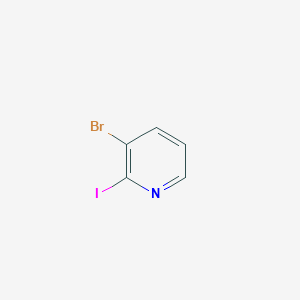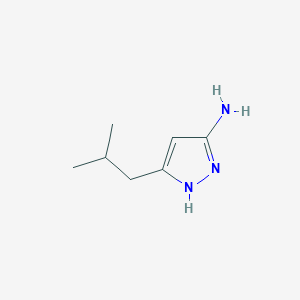
3-Bromo-5-chloro-2-methoxy-4-methylpyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated pyridines often involves regioselective halogenation and nucleophilic substitution reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved a series of reactions starting from methyl 2,6-dichloropyridine-3-carboxylate, with regioselective methoxylation and subsequent bromination steps . Similarly, a practical synthesis route for methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine was reported, highlighting the importance of regioselectivity and functional group transformations . These studies suggest that the synthesis of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine could potentially be achieved through careful selection of starting materials and control of reaction conditions to ensure the desired substitution pattern.
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are commonly used to determine the molecular structure of halogenated pyridines. For example, the crystal structure of a related compound, 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, was determined using single-crystal X-ray diffraction, revealing a trans configuration around the C=N double bond and coplanarity of the benzene and pyridine rings . These techniques could be applied to 3-Bromo-5-chloro-2-methoxy-4-methylpyridine to elucidate its molecular geometry and confirm the positions of the substituents.
Chemical Reactions Analysis
The reactivity of halogenated pyridines is influenced by the presence and position of halogen atoms, which can participate in various chemical reactions. For instance, halogen dance reactions have been used to synthesize pentasubstituted pyridines, demonstrating the versatility of halogen atoms in facilitating functional group interconversions . The presence of a methoxy group can also affect the reactivity, as seen in the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine, where the methoxy group remained intact throughout the substitution, oxidation, nitration, and ammoniation reactions . These findings suggest that 3-Bromo-5-chloro-2-methoxy-4-methylpyridine could undergo similar transformations, with the halogen atoms serving as reactive sites for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are largely determined by their molecular structure. For example, the presence of halogen atoms can significantly influence the compound's melting point, boiling point, and solubility. The electronic properties, such as absorption and fluorescence, can also be affected, as observed in the study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, where the absorption and fluorescence maxima were reported . These properties are essential for the potential application of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine in medicinal chemistry or material science.
Wissenschaftliche Forschungsanwendungen
-
- Application Summary : 3-(Bromoacetyl)coumarins are used as building blocks in the preparation of polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They are also used in the synthesis of various bioactive heterocyclic scaffolds .
- Methods of Application : The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
- Results or Outcomes : These compounds have shown potent anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .
-
- Application Summary : Pinacol boronic esters are highly valuable building blocks in organic synthesis .
- Methods of Application : The study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-2-methoxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-4-5(9)3-10-7(11-2)6(4)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWBHPSHBRYYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630888 | |
| Record name | 3-Bromo-5-chloro-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-methoxy-4-methylpyridine | |
CAS RN |
851607-30-2 | |
| Record name | 3-Bromo-5-chloro-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)



![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)
![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)


